molecular formula C17H24ClNO6 B4000212 3-(4-chloro-2-prop-2-enylphenoxy)-N-(2-methoxyethyl)propan-1-amine;oxalic acid

3-(4-chloro-2-prop-2-enylphenoxy)-N-(2-methoxyethyl)propan-1-amine;oxalic acid

Cat. No.: B4000212
M. Wt: 373.8 g/mol
InChI Key: BZFDWHKJLOYJHX-UHFFFAOYSA-N
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Description

3-(4-chloro-2-prop-2-enylphenoxy)-N-(2-methoxyethyl)propan-1-amine;oxalic acid is a useful research compound. Its molecular formula is C17H24ClNO6 and its molecular weight is 373.8 g/mol. The purity is usually 95%.
The exact mass of the compound [3-(2-allyl-4-chlorophenoxy)propyl](2-methoxyethyl)amine oxalate is 373.1292152 g/mol and the complexity rating of the compound is 310. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antibacterial Activity

A related structure, 3-(4-Chlorophenyl)-3-(4-fluorophenyl)propylamine, has been explored for its potential in forming amine oxalates with antibacterial properties. These compounds were synthesized through reduction and interaction with aromatic and heterocyclic aldehydes, demonstrating significant antibacterial activity in some cases (Арутюнян et al., 2012).

Polymerization and Thermal Properties

The polymerization behavior and thermal properties of allyl-containing benzoxazine isomers derived from o-allylphenol and diamines have been studied, showing differences in polymerization temperatures and the thermal stability of the resultant polybenzoxazines (Liu et al., 2014).

Antimicrobial and Antioxidant Activities

Novel quinazolinone derivatives with potential antimicrobial activities have been synthesized, highlighting the importance of structural modifications in enhancing biological activities (Habib, Hassan, & El‐Mekabaty, 2012).

Insecticidal Activity

Eugenol derivatives have been synthesized and evaluated for their insecticidal activity, demonstrating the effect of structural changes on toxicity towards insect cells. This research indicates the potential of these compounds as semisynthetic insecticides derived from natural products (Fernandes et al., 2020).

Properties

IUPAC Name

3-(4-chloro-2-prop-2-enylphenoxy)-N-(2-methoxyethyl)propan-1-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22ClNO2.C2H2O4/c1-3-5-13-12-14(16)6-7-15(13)19-10-4-8-17-9-11-18-2;3-1(4)2(5)6/h3,6-7,12,17H,1,4-5,8-11H2,2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZFDWHKJLOYJHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNCCCOC1=C(C=C(C=C1)Cl)CC=C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24ClNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-chloro-2-prop-2-enylphenoxy)-N-(2-methoxyethyl)propan-1-amine;oxalic acid
Reactant of Route 2
3-(4-chloro-2-prop-2-enylphenoxy)-N-(2-methoxyethyl)propan-1-amine;oxalic acid
Reactant of Route 3
3-(4-chloro-2-prop-2-enylphenoxy)-N-(2-methoxyethyl)propan-1-amine;oxalic acid
Reactant of Route 4
3-(4-chloro-2-prop-2-enylphenoxy)-N-(2-methoxyethyl)propan-1-amine;oxalic acid
Reactant of Route 5
3-(4-chloro-2-prop-2-enylphenoxy)-N-(2-methoxyethyl)propan-1-amine;oxalic acid
Reactant of Route 6
Reactant of Route 6
3-(4-chloro-2-prop-2-enylphenoxy)-N-(2-methoxyethyl)propan-1-amine;oxalic acid

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